4-bromo-N-(4-ethoxyphenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide is a synthetic organic compound belonging to the class of sulfonamides. [] This compound has emerged as a research tool in medicinal chemistry due to its potential as an inhibitor of specific biological targets, notably the myristate binding pocket of BCR-ABL. [] Its role in scientific research revolves around its ability to modulate protein function and potentially disrupt specific cellular pathways. []
The synthesis of 4-bromo-N-(4-ethoxyphenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide is a multi-step process that typically involves the reaction of a suitably substituted benzenesulfonamide with a piperazine derivative bearing an oxoethyl moiety. [] Specific details and parameters of the synthesis protocol are not provided in the provided documents.
The molecular structure of 4-bromo-N-(4-ethoxyphenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide can be elucidated using various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). [, ] These techniques provide information about the connectivity of atoms, functional groups, and molecular weight. [, ]
The mechanism of action of 4-bromo-N-(4-ethoxyphenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide is believed to involve its interaction with the myristate binding pocket of BCR-ABL. [] Myristoylation, the attachment of myristate to a protein, is crucial for the localization and function of BCR-ABL. By occupying the myristate binding pocket, 4-bromo-N-(4-ethoxyphenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide may disrupt myristoylation and subsequently inhibit BCR-ABL activity. []
The primary application of 4-bromo-N-(4-ethoxyphenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide in scientific research lies in its potential as an inhibitor of BCR-ABL. [] BCR-ABL is a fusion protein that plays a key role in the development of chronic myeloid leukemia (CML). [] Inhibition of BCR-ABL is a promising strategy for treating CML. []
CAS No.: 13478-45-0
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 108347-97-3
CAS No.: 17763-13-2
CAS No.: 10028-14-5